molecular formula C14H12BrNO B185245 2-bromo-N-(2-methylphenyl)benzamide CAS No. 303991-47-1

2-bromo-N-(2-methylphenyl)benzamide

Cat. No.: B185245
CAS No.: 303991-47-1
M. Wt: 290.15 g/mol
InChI Key: OFBSLVLRQPIIMG-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO It is a brominated derivative of benzamide, where the bromine atom is attached to the second position of the benzene ring, and the amide nitrogen is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methylphenyl)benzamide typically involves the bromination of N-(2-methylphenyl)benzamide. One common method is as follows:

    Starting Material: N-(2-methylphenyl)benzamide.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide
  • N-(2-bromo-4-methylphenyl)benzamide
  • 2-bromo-N-(4-bromo-2-methylphenyl)benzamide

Uniqueness

2-bromo-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSLVLRQPIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351815
Record name 2-bromo-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303991-47-1
Record name 2-bromo-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(2-methylphenyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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